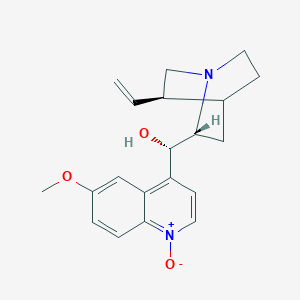

Quinidine 1'-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinidine 1’-Oxide is a metabolite of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. Quinidine 1’-Oxide, like other quinidine metabolites, has been studied for its pharmacokinetic properties and potential therapeutic applications .

Applications De Recherche Scientifique

Quinidine 1’-Oxide has several scientific research applications:

Chemistry: Used as a reference compound in the study of quinidine metabolism and its derivatives.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Mécanisme D'action

Biochemical Pathways

Quinidine 1’-Oxide affects the electrophysiological properties of the heart by altering the ion channels’ activity. By blocking sodium and potassium channels, it affects the action potential of the cardiac cells, leading to a decrease in the heart’s excitability and conduction velocity . It also plays a role in photosynthesis as electron carriers and has antioxidant activity .

Pharmacokinetics

It is known that quinidine, the parent compound, is extensively metabolized in the liver, with 50% to 90% converted to inactive compounds . About 5% to 20% of the unchanged drug is excreted in the urine . The volume of distribution in adults is 2 to 3 L/kg, which can be decreased with congestive heart failure and increased with cirrhosis .

Result of Action

The primary result of Quinidine 1’-Oxide’s action is the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias . By blocking sodium and potassium channels, it prolongs the cellular action potential, leading to a decrease in the heart’s excitability and conduction velocity .

Action Environment

The action of Quinidine 1’-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, physiological conditions such as liver disease can alter its pharmacokinetics

Analyse Biochimique

Biochemical Properties

Quinidine 1’-Oxide is a metabolite of quinidine . Quinidine is a class I antiarrhythmic agent that has been used for the treatment of cardiac ailments . It affects oxidative phosphorylation, calcium uptake, and ion channels of mitochondria . The major metabolite of quinidine is 3-hydroxy-quinidine , which has a volume of distribution larger than quinidine and an elimination half-life of about 12 hours .

Cellular Effects

Quinidine, from which Quinidine 1’-Oxide is derived, has been found to interact with the mitochondrial voltage-dependent anion channel (VDAC) in HL-1 atrial myocytes . This interaction leads to a sudden drop in the conductance of VDAC . Quinidine also affects oxidative phosphorylation, calcium uptake, and ion channels of mitochondria .

Molecular Mechanism

Quinidine, the parent compound of Quinidine 1’-Oxide, prolongs cellular action potential by blocking sodium and potassium currents . It interacts with proteins at specific binding sites, which can further modify the redox properties of the quinones .

Temporal Effects in Laboratory Settings

Quinidine sulfate, from conventional dosage forms, is absorbed rapidly and reaches peak levels in 1 hour . Sustained-release quinidine sulfate and gluconate are absorbed more slowly, providing a more satisfactory response with less fluctuation in the peak and trough at quinidine concentrations .

Dosage Effects in Animal Models

The effects of Quinidine 1’-Oxide on animal models have not been extensively studied. The parent compound, quinidine, has been shown to have effects on action potentials in canine Purkinje fibers .

Metabolic Pathways

Quinidine, the parent compound of Quinidine 1’-Oxide, is metabolized mainly in the liver by the cytochrome P450 system . Its major metabolites include 3-hydroxy-quinidine, quinidine N-oxide, and quinidine 10,11-dihydrodiol .

Transport and Distribution

Quinidine, the parent compound of Quinidine 1’-Oxide, has been found to interact with several transporters, including OCT1, OCT2, MATE1, MATE2K, and MDR1 . These interactions can influence the transport and distribution of quinidine within cells and tissues .

Subcellular Localization

This suggests that quinidine and possibly its metabolites, including Quinidine 1’-Oxide, may be localized to the mitochondria within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Quinidine 1’-Oxide can be synthesized through the oxidation of quinidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of Quinidine 1’-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Quinidine 1’-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other quinidine derivatives.

Reduction: Reduction reactions can convert Quinidine 1’-Oxide back to quinidine or other reduced forms.

Substitution: Quinidine 1’-Oxide can participate in substitution reactions, particularly at the nitrogen or oxygen atoms

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

Oxidation Products: Various quinidine derivatives.

Reduction Products: Quinidine, dihydroquinidine.

Substitution Products: N-substituted or O-substituted quinidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.

Dihydroquinidine: A reduced form of quinidine with similar antiarrhythmic properties.

Cinchonidine: Another Cinchona alkaloid with similar chemical structure and pharmacological effects

Uniqueness

Quinidine 1’-Oxide is unique due to its specific oxidation state and the presence of an N-oxide group. This structural feature imparts distinct pharmacokinetic and pharmacodynamic properties compared to other quinidine derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

Propriétés

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-NBGVHYBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)